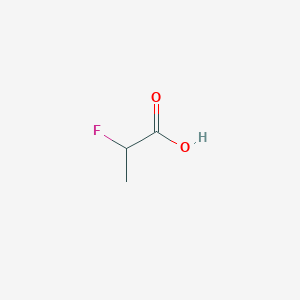

2-Fluoropropionic acid

Beschreibung

Significance of Fluorinated Carboxylic Acids in Contemporary Chemistry

Fluorinated carboxylic acids are a class of organic compounds that play a crucial role in modern chemistry. The introduction of fluorine into a carboxylic acid molecule can dramatically alter its physical and chemical properties. researchgate.netnih.gov Fluorine's high electronegativity can increase the acidity of the carboxyl group, influencing the molecule's reactivity. researchgate.net This modification can also impact the compound's lipophilicity and permeability, which are critical factors in the design of new pharmaceuticals. nih.gov

Historical Context of 2-Fluoropropionic Acid Research and Development

Research into 2-aryl-2-fluoropropionic acids, a class of compounds that includes derivatives of this compound, has been ongoing for several decades. A significant focus of early research was on their potential as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Scientists explored the synthesis of these compounds as "non-epimerizable" mimics of traditional 2-arylpropionic acid NSAIDs. nih.gov The rationale was that substituting the hydrogen atom at the alpha-position with a fluorine atom would prevent the in vivo conversion of the active form of the drug to a less active one. researchgate.net

Over the years, various methods have been developed for the synthesis and optical resolution of 2-aryl-2-fluoropropionic acids. nih.govnih.gov For instance, in 1996, Schlosser and colleagues developed a method for separating a racemic mixture of these compounds using enantioselective hydrolysis with lipase. mdpi.com Another approach, developed by Takeuchi and his team in 2005, involved transforming a racemic mixture into diastereomeric esters using a chiral alcohol. mdpi.com More recently, a non-enzymatic kinetic resolution system has been established, providing a new avenue for producing chiral 2-arylpropionic acids. mdpi.com

Enantiomeric Forms of this compound: (R)- and (S)-Stereoisomers in Research

This compound exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-2-fluoropropionic acid and (S)-2-fluoropropionic acid. These stereoisomers often exhibit different biological activities.

In the context of NSAID research, the (S)-enantiomer of many 2-arylpropionic acids is the more biologically active form. researchgate.net Consequently, much of the synthetic effort has been directed towards obtaining enantiomerically pure (S)-2-aryl-2-fluoropropionic acids. mdpi.com

Recent studies have explored the distinct properties and applications of each enantiomer. For example, research has been conducted on the use of radioactively labeled R-2-[18F]fluoropropionic acid as a potential tracer for PET imaging of liver cancer. nih.gov This research compared the imaging characteristics of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture. nih.gov In another study, the defluorinase enzyme from Delftia acidovorans was found to selectively process (S)-2-fluoropropionic acid to (R)-lactic acid. asm.orgsemanticscholar.org

Overview of Key Research Areas Pertaining to this compound

The unique properties of this compound and its derivatives have led to their investigation in several key research areas:

Medicinal Chemistry: A primary focus has been the development of novel therapeutic agents. Researchers have investigated 2-aryl-2-fluoropropionic acids for their potential as cyclooxygenase (COX) inhibitors and anticancer agents. nih.gov The introduction of a fluorine atom can alter the balance of COX-1/COX-2 inhibition. researchgate.net Additionally, radioactively labeled this compound (18F-FPA) has been evaluated as a PET imaging agent for detecting prostate and liver cancers. nih.govchemicalbook.comnih.gov

Organic Synthesis: The development of efficient methods for the synthesis and separation of the enantiomers of this compound and its derivatives remains an active area of research. nih.govmdpi.com This includes enzymatic and non-enzymatic kinetic resolution techniques. mdpi.com

Biocatalysis and Microbiology: The enzymatic processing of this compound is another area of interest. Studies have examined the stereoselectivity of enzymes, such as defluorinases, in metabolizing the different enantiomers of this compound. asm.orgsemanticscholar.org

Materials Science: The incorporation of fluorinated carboxylic acids, including derivatives of this compound, into polymers and other materials is being explored to create substances with enhanced properties. sci-hub.se Fluorinated dicarboxylic acids are of particular interest for preparing fluorinated polymers like polyamides. sci-hub.se

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H5FO2 | nih.gov |

| Molecular Weight | 92.07 g/mol | nih.gov |

| Boiling Point | 158.9±10.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2±0.1 g/cm3 | chemsrc.com |

| Flash Point | 49.9±19.0 °C | chemsrc.com |

| Solubility in Water | Partly miscible | chemicalbook.comchembk.com |

| Acidity (pKa) | No data available |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPFTCEXIGSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292648 | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-13-4 | |

| Record name | 6087-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Current Synthetic Routes for 2-Fluoropropionic Acid

Current synthetic approaches to this compound and its derivatives can be broadly categorized into three main types: the direct fluorination of precursors, the substitution of other halogens with fluorine, and enantioselective methods designed to produce specific stereoisomers.

One route to α-fluorocarboxylic acids involves the electrophilic fluorination of a C-C double bond in a precursor derived from the parent acid. This method circumvents challenges often associated with nucleophilic fluorination, such as elimination and rearrangement side reactions. nih.gov In this approach, a propionic acid derivative is first converted into a ketene (B1206846) acetal, which is an enol derivative. nih.gov This intermediate then reacts with an electrophilic fluorinating agent, such as acetyl hypofluorite (B1221730) (AcOF), which is generated directly from elemental fluorine. nih.gov This strategy is effective for α- and β-branched carboxylic acid derivatives that are otherwise difficult to fluorinate directly, providing the desired α-fluoro product in good yields. nih.gov

Halogen exchange, often referred to as the Swarts reaction, is a common and effective method for preparing fluoroalkanes. This reaction involves treating a chloro- or bromo-alkane with a fluoride (B91410) source. For the synthesis of this compound derivatives, this typically means reacting a 2-chloropropionate or 2-bromopropionate with an inorganic fluoride.

Commonly used reagents for this transformation include potassium fluoride, often under conditions that enhance its reactivity, such as with ultrasonic assistance. Another established method involves the reaction of 2-chloropropionic acid with hydrogen fluoride to generate this compound. This transformation can also be carried out on the ester form, for instance, by reacting 2-chloropropionate with hydrogen fluoride in the presence of a catalyst like titanium tetrachloride or tin tetrachloride.

The production of enantiomerically pure α-fluoro carboxylic acids is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to produce a specific stereoisomer selectively. While various methods exist for asymmetric synthesis, one powerful technique for separating racemic mixtures is kinetic resolution.

Kinetic resolution is a process that separates a mixture of enantiomers (a racemate) by reacting them with a chiral agent that reacts faster with one enantiomer than the other. In the context of this compound, this can be achieved through enantioselective esterification. This technique allows for the separation of a racemic mixture of the acid into one enantiomer of the unreacted acid and the ester of the other enantiomer, both with high enantiomeric purity. mdpi.comnih.gov A highly effective system for this transformation has been developed for α-fluoro carboxylic acids, demonstrating excellent selectivity. mdpi.comepa.gov

The mechanism of this enantioselective esterification involves the formation of a reactive mixed anhydride (B1165640) intermediate from the carboxylic acid and a coupling reagent. nih.gov This intermediate then proceeds to a transition state involving the achiral alcohol and the chiral catalyst, which dictates the enantioselectivity of the esterification. nih.gov

Asymmetric Fluorination Strategies for Enantioselective Synthesis

Enantioselective Esterification via Kinetic Resolution

Utilization of Chiral Acyl-Transfer Catalysts (e.g., (+)-Benzotetramisole (BTM))

The success of the kinetic resolution hinges on the chiral catalyst. (+)-Benzotetramisole ((+)-BTM) has been identified as a highly effective chiral acyl-transfer catalyst for this purpose. mdpi.comnih.gov BTM, an analogue of the pharmaceutical tetramisole, creates a chiral environment that differentiates between the two enantiomers of the activated carboxylic acid. mdpi.comnih.gov This differentiation allows the achiral alcohol to esterify one enantiomer much more rapidly than the other, leading to an efficient separation. mdpi.com The use of (-)-BTM can be employed to produce the opposite enantiomer of the target compound. nih.govresearchgate.net

Role of Coupling Agents and Achiral Nucleophiles (e.g., Pivalic Anhydride, Bis(α-naphthyl)methanol)

Pivalic Anhydride (Piv₂O) acts as the coupling agent. It reacts with the racemic this compound to form a mixed anhydride. mdpi.comnih.govnih.gov This step is crucial as it "activates" the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Bis(α-naphthyl)methanol ((α-Np)₂CHOH) serves as a bulky, achiral nucleophile (an alcohol). mdpi.comnih.gov Within the chiral environment created by the (+)-BTM catalyst, this alcohol preferentially attacks the mixed anhydride of one enantiomer over the other. nih.gov The steric bulk of the nucleophile often plays a role in enhancing the selectivity of the resolution.

This combination of a chiral catalyst, a coupling agent, and an achiral nucleophile provides a powerful and practical method for accessing optically active α-fluoro carboxylic acids. mdpi.comnih.gov

Interactive Data Table: Kinetic Resolution of 2-Aryl-2-fluoropropanoic Acids Using (+)-BTM

The following table summarizes the results from the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids, demonstrating the effectiveness of the (+)-BTM catalyzed enantioselective esterification. mdpi.com

| Substrate (Racemic Acid) | Recovered Acid Yield (%) | Recovered Acid ee (%) | Ester Yield (%) | Ester ee (%) | Selectivity Factor (s) |

| 2-Fluoro-2-phenylpropanoic acid | 44 | 88 | 44 | 88 | 63 |

| 2-Fluoro-2-(p-tolyl)propanoic acid | 42 | 99 | 42 | 99 | 165 |

| 2-Fluoro-2-(p-methoxyphenyl)propanoic acid | 44 | 99 | 44 | 99 | 249 |

| 2-Fluoro-2-(p-chlorophenyl)propanoic acid | 44 | 85 | 44 | 85 | 48 |

| 2-Fluoro-2-(p-bromophenyl)propanoic acid | 45 | 86 | 45 | 86 | 55 |

| 2-Fluoro-2-(m-tolyl)propanoic acid | 45 | 99 | 45 | 99 | >300 |

| 2-Fluoro-2-(o-bromophenyl)propanoic acid | 44 | 88 | 44 | 88 | 58 |

| 2-Fluoroibuprofen | 40 | 88 | 40 | 88 | 31 |

Enzymatic Hydrolysis of Racemic Esters

Enzymatic hydrolysis is a powerful tool for the kinetic resolution of racemic esters, offering a green and highly selective alternative to classical chemical methods. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability.

The kinetic resolution of racemic this compound esters relies on the enantioselective hydrolysis of one enantiomer by the lipase, leaving the unreacted ester enriched in the other enantiomer. For instance, the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates has been investigated using lipases from Candida rugosa and Candida cylindracea. google.com These studies have shown that while the desired 2-aryl-2-fluoropropionic acid can be obtained, the reaction can sometimes be complicated by the formation of byproducts such as 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid. google.com The formation of these byproducts is hypothesized to occur through the enzymatic facilitation of fluoride ion elimination, leading to a stabilized carbocation that can then react with water or undergo elimination. google.com

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) have also been shown to be effective in the kinetic resolution of related racemic arylcarboxylic acid esters. The enantioselectivity of these enzymatic reactions is often quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values are indicative of a more efficient kinetic resolution.

| Substrate | Enzyme | Key Findings | Reference |

|---|---|---|---|

| Methyl 2-fluoro-2-arylpropionates | Lipases from Candida rugosa and Candida cylindracea | Formation of desired acid alongside 2-hydroxy and 2-acrylic acid byproducts. google.com | google.com |

| Racemic arylcarboxylic acid esters | Burkholderia cepacia lipase | Effective kinetic resolution under controlled conditions. |

Chromatographic Separation of Diastereomeric Esters

Another effective strategy for obtaining enantiomerically pure this compound is through the chromatographic separation of diastereomeric esters. This method involves derivatizing the racemic this compound with a chiral resolving agent, typically a chiral alcohol, to form a mixture of diastereomeric esters. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as high-performance liquid chromatography (HPLC) on a normal-phase silica (B1680970) gel column.

The choice of the chiral derivatizing agent is crucial for achieving good separation. The resulting diastereomers should have sufficiently different polarities to allow for baseline separation. Once the diastereomeric esters are separated, the chiral auxiliary can be removed by hydrolysis to yield the enantiomerically pure this compound.

Chiral stationary phases (CSPs) in HPLC offer a direct method for the separation of enantiomers without the need for derivatization. Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For acidic compounds like this compound, CSPs that can engage in hydrogen bonding and dipole-dipole interactions are often effective.

| Method | Principle | Stationary Phase | Key Advantage |

|---|---|---|---|

| Diastereomeric Ester Separation | Conversion of enantiomers to diastereomers with a chiral alcohol, followed by separation. | Normal-phase silica gel | Utilizes standard, non-chiral chromatography. |

| Chiral HPLC | Direct separation of enantiomers. | Chiral Stationary Phase (e.g., polysaccharide-based) | Avoids derivatization and subsequent removal of a chiral auxiliary. |

Stereochemical Control in this compound Synthesis

The development of synthetic methods that allow for precise control over the stereochemistry at the fluorine-bearing carbon is of paramount importance for accessing enantiomerically pure this compound. Asymmetric synthesis, where a new chiral center is created under the influence of a chiral entity, is a cornerstone of modern organic chemistry.

Mechanisms of Chiral Induction in Asymmetric Reactions

Chiral induction in the synthesis of this compound can be achieved through several key strategies. One common approach is the use of a chiral auxiliary. In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The presence of the chiral auxiliary directs the stereochemical outcome of a subsequent reaction that introduces the fluorine atom or another key functionality at the stereocenter. The diastereomeric transition states leading to the two possible stereoisomers are of different energies, resulting in the preferential formation of one diastereomer. After the desired stereocenter is set, the chiral auxiliary is removed to afford the enantiomerically enriched product.

Alternatively, chiral catalysts can be employed to achieve enantioselectivity. A chiral catalyst, used in substoichiometric amounts, interacts with the substrate to form diastereomeric transition states, again leading to the preferential formation of one enantiomer. This approach is highly atom-economical and is a hallmark of green chemistry. For the synthesis of chiral fluorinated compounds, chiral Lewis acids, transition metal complexes with chiral ligands, and organocatalysts have all been successfully utilized.

Factors Influencing Enantioselectivity and Diastereoselectivity

The degree of enantioselectivity or diastereoselectivity in the asymmetric synthesis of this compound is influenced by a multitude of factors. The structure of the substrate, the nature of the chiral auxiliary or catalyst, and the reaction conditions all play a critical role.

Key Influencing Factors:

Chiral Auxiliary/Catalyst Structure: The steric and electronic properties of the chiral controller are paramount. A well-designed auxiliary or catalyst will create a highly ordered and diastereomerically distinct transition state, maximizing the energy difference between the pathways leading to the two stereoisomers.

Reaction Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the difference in the activation energies of the two diastereomeric transition states becomes more significant relative to the available thermal energy.

Solvent: The solvent can influence the conformation of the substrate-catalyst complex and the stability of the transition states. The polarity and coordinating ability of the solvent can have a profound impact on the stereochemical outcome.

Nature of Reagents: The specific reagents used, for example, the fluorinating agent in an asymmetric fluorination reaction, can also affect the selectivity. The size and reactivity of the reagent can influence the geometry of the transition state.

By carefully optimizing these parameters, it is possible to achieve high levels of stereochemical control in the synthesis of enantiomerically pure this compound and its derivatives.

Derivatization Strategies for this compound

The biological activity of this compound can be significantly modulated through derivatization, particularly by converting the carboxylic acid moiety into esters and amides. These derivatives often exhibit improved pharmacokinetic properties, such as enhanced cell membrane permeability and altered metabolic stability, which are crucial for pharmacological applications.

Formation of Esters and Amides for Pharmacological Applications

The synthesis of 2-aryl-2-fluoropropionic acids as non-epimerizable analogs of non-steroidal anti-inflammatory drugs (NSAIDs) highlights the pharmacological interest in this class of compounds. nih.gov The substitution of the α-hydrogen with a fluorine atom can prevent in vivo racemization, which is a known metabolic pathway for some profen drugs. nih.gov

The formation of esters and amides of this compound can be achieved through standard synthetic methodologies. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation usually involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with an amine.

Derivatives of this compound have been explored for various therapeutic areas. For instance, compounds incorporating the this compound scaffold have been investigated for their potential as antifungal agents. chemicalbook.com The synthesis of fluorinated amphiphilic amides of 2,2-bis(hydroxymethyl)propionic acid has also been reported, with these compounds showing surfactant properties and low biological toxicity. rsc.org Furthermore, 18F-labeled this compound has been utilized as an imaging agent in the medical field for diagnostic purposes, such as in the detection of prostate cancer. chemicalbook.com

Introduction of Aryl Moieties for Analog Development

The synthesis of 2-aryl-2-fluoropropionic acids often involves a multi-step sequence, starting with the corresponding 2-arylpropanoic acid. A general and effective method for preparing racemic 2-fluoro-2-arylpropanoic acids has been described, which serves as a foundational approach for generating a variety of analogs. nih.gov

A variety of substituted aryl groups have been successfully introduced at the 2-position of the fluoropropionic acid core, demonstrating the versatility of these synthetic methods. The electronic and steric properties of the aryl group can be systematically varied to explore structure-activity relationships in analog development.

Below is a table summarizing the synthesis of various racemic 2-aryl-2-fluoropropanoic acids, highlighting the diversity of aryl moieties that can be incorporated.

Table 1: Synthesis of Racemic 2-Aryl-2-fluoropropanoic Acid Analogs

| Aryl Moiety | Product Name |

| Phenyl | 2-Fluoro-2-phenylpropanoic Acid |

| o-Tolyl | 2-Fluoro-2-(o-tolyl)propanoic Acid |

| m-Tolyl | 2-Fluoro-2-(m-tolyl)propanoic Acid |

| p-Tolyl | 2-Fluoro-2-(p-tolyl)propanoic Acid |

| o-Chlorophenyl | 2-(o-Chlorophenyl)-2-fluoropropanoic Acid |

| m-Chlorophenyl | 2-(m-Chlorophenyl)-2-fluoropropanoic Acid |

| p-Chlorophenyl | 2-(p-Chlorophenyl)-2-fluoropropanoic Acid |

| 3,5-Dimethylphenyl | 2-(3,5-Dimethylphenyl)-2-fluoropropanoic Acid |

| 2-Naphthyl | 2-Fluoro-2-(naphthalen-2-yl)propanoic Acid |

| 4-Isobutylphenyl | 2-Fluoro-2-(4-isobutylphenyl)propanoic Acid (2-Fluoroibuprofen) |

Detailed research has focused on the development of these analogs, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom at the α-position is significant as it can prevent the in vivo epimerization that is sometimes observed with traditional 2-arylpropionic acid NSAIDs. nih.gov The synthesis of these fluorinated analogs allows for the exploration of how this structural modification impacts biological activity. nih.gov

The general procedure for the preparation of the racemic ethyl 2-fluoro-2-arylpropanoates involves the fluorination of the corresponding ethyl 2-arylpropanoate. Subsequent hydrolysis of the ester group under basic conditions, followed by acidification, yields the final 2-aryl-2-fluoropropionic acid. nih.gov This robust methodology has enabled the synthesis of a library of compounds for further investigation. nih.gov

Molecular Interactions and Reactivity Studies

Quantum Chemical Studies of 2-Fluoropropionic Acid Reactivity

Quantum chemical studies have been instrumental in elucidating the reactivity of this compound, particularly in the context of enzymatic reactions. These computational approaches provide insights into reaction mechanisms at an atomic level, which are often difficult to obtain through experimental methods alone.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been employed to investigate the reaction pathways and transition states of this compound, especially in enzymatic defluorination processes. The defluorination of this compound catalyzed by fluoroacetate (B1212596) dehalogenase (FAcD) is proposed to occur via an SN2 mechanism. In this process, the aspartate residue Asp110 acts as a nucleophile, attacking the α-carbon atom of this compound, which leads to the cleavage of the Cα-F bond. researchgate.net

To accurately model this enzymatic reaction, researchers have recognized that considering only a single conformation is insufficient. researchgate.net Therefore, multiple conformations are typically simulated to obtain a more realistic representation of the reaction dynamics. researchgate.net For the FAcD-catalyzed defluorination of this compound, calculations considering twenty different conformations have been performed. researchgate.net The calculated Boltzmann-weighted average barrier for this reaction is 10.2 kcal/mol, which is notably 1.2 kcal/mol lower than that calculated for the defluorination of fluoroacetate (11.4 kcal/mol). researchgate.net This lower energy barrier is consistent with experimental observations that the defluorination of this compound is significantly faster than that of fluoroacetate. nih.gov Specifically, the turnover number (kcat) for this compound is approximately 49 times greater than that for fluoroacetate. nih.gov

Further computational studies have highlighted the specificity of FAcD for defluorination. The calculated energy barriers for the dehalogenation of 2-chloropropanoic acid and 2-bromopropanoic acid are 19.7 kcal/mol and 20.9 kcal/mol, respectively, which are considerably higher than the barrier for this compound. nih.gov This underscores the enzyme's preference for cleaving the carbon-fluorine bond over other carbon-halogen bonds. nih.gov The computational models also reveal correlations between the activation barriers and specific structural parameters, such as distances and angles within the enzyme's active site in different conformations. researchgate.net

Electrostatic Influences of Amino Acids in Enzymatic Interactions

The amino acid residues within an enzyme's active site create a unique electrostatic environment that can significantly influence the catalytic process. In the case of fluoroacetate dehalogenase (FAcD), the electrostatic contributions of individual amino acids to the defluorination of this compound have been systematically investigated using computational methods. researchgate.net

By calculating the electrostatic stabilization energy, which is determined as the dot product of the C-F dipole and the electric field generated by the enzyme, researchers can quantify the influence of the active site's electrostatic environment. nih.gov Studies involving single point mutations in FAcD have shown that altering the amino acid composition can change this electrostatic environment and, consequently, the enzyme's catalytic efficiency. nih.gov For the wild-type FAcD, the electrostatic stabilization energy (ΔGelec) has been used as a reference to evaluate the impact of mutations. nih.gov

Computational screening of the twenty amino acids in the active site of FAcD has been performed to study their electrostatic influences on the defluorination of this compound. researchgate.net This involves calculating the energy barrier difference when the charges on the functional group of a specific amino acid are set to zero. researchgate.net This approach helps to identify key residues that either stabilize or destabilize the transition state of the reaction, thereby providing a roadmap for engineering more efficient enzymes for defluorination. researchgate.net

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base chemistry of this compound is characterized by the electron-withdrawing effect of the fluorine atom, which increases its acidity compared to the non-fluorinated parent compound, propionic acid. cymitquimica.comvulcanchem.com This enhanced acidity is reflected in its pKa value of 2.68. vulcanchem.com

The dynamics of proton transfer involving this compound have been investigated through a combination of experimental techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and computational methods. cas.cz Studies on the hydrogen-bonded complex between this compound and n-butylamine have revealed interesting behavior in different solvents. cas.cz IR spectroscopy has shown that in both benzene (B151609) (a non-polar solvent) and o-dichlorobenzene (a polar solvent), there is evidence of proton transfer from the carboxylic acid to the amine, leading to the formation of an ion-pair complex (CH3CHFCOO-···+NH3But). cas.cz

A noteworthy and unexpected finding is that the stability of this ion-pair complex increases with the polarity of the solvent. cas.czscispace.com This is contrary to the general expectation that the stability of ion-pair hydrogen-bonded complexes decreases with increasing solvent polarity. cas.cz This unusual stability is attributed to a significant charge transfer between the constituent subsystems of the ion-pair complex. cas.czscispace.com In contrast, the stability of the this compound dimer remains largely unaffected by changes in solvent polarity. cas.cz These findings provide a new perspective on solvation dynamics and the interplay between solvent polarity and molecular stability in hydrogen-bonded systems. cas.czscispace.com

Influence of Fluorine Atom on Chemical Reactivity and Stability

The introduction of a fluorine atom at the α-position of propionic acid has profound effects on its chemical reactivity and stability. These effects are a combination of steric and electronic factors that alter the molecule's properties and its interactions with other chemical species.

Steric and Electronic Effects of α-Fluorination

The fluorine atom is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect. google.com In this compound, this effect polarizes the C-F bond, creating a partial positive charge on the α-carbon and a partial negative charge on the fluorine atom. mdpi.com This increased polarity enhances the acidity of the carboxylic acid group. cymitquimica.comvulcanchem.com

While often considered a bioisostere of hydrogen due to its relatively small size, the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.2 Å), meaning it does introduce a greater steric demand at receptor sites. google.com These combined steric and electronic effects can significantly alter the chemical reactivity and stability of the molecule and its neighboring functional groups. google.com For example, the high electronegativity of fluorine can make the α-carbon less susceptible to nucleophilic attack, thereby increasing the stability of the molecule. mdpi.com

Impact on Epimerization Prevention in Chiral Analogs

In chiral molecules, the substitution of a hydrogen atom with a fluorine atom at a stereogenic center can have a significant impact on their stability, particularly with respect to epimerization. Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the context of pharmacologically active compounds, this can be a major issue, as it can convert a biologically active enantiomer into a less active or inactive form. mdpi.comresearchgate.net

For 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), α-fluorination has been shown to prevent this unwanted epimerization. mdpi.comresearchgate.net By replacing the hydrogen atom at the α-position with a fluorine atom, the potential for racemization is eliminated, which in turn can improve the pharmacokinetic profile and metabolic stability of the drug. google.com This strategy has been successfully applied in the development of chiral 2-aryl-2-fluoropropanoic acids, offering a way to produce more stable and effective therapeutic agents. mdpi.comresearchgate.net

Complex Formation and Intermolecular Interactions

The study of this compound reveals its capacity to engage in significant intermolecular interactions, leading to the formation of complexes. A notable example is the formation of a hydrogen-bonded ion-pair complex with n-butylamine. researchgate.netcas.cz This interaction involves the transfer of a proton from the carboxylic acid group of this compound to the amino group of n-butylamine, resulting in the formation of the CH₃CHFCOO⁻…NH₃But⁺ ion pair. researchgate.netcas.cz The formation and stability of such complexes are governed by a delicate interplay of factors including hydrogen bonding, charge transfer, and the surrounding solvent environment. researchgate.netscilit.com Research combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, quantum chemical calculations, and molecular dynamics (MD) simulations has been employed to investigate these interactions in detail. researchgate.netcas.cz

Hydrogen Bonding in Solution and Solid States

Hydrogen bonding is a predominant intermolecular force dictating the behavior of this compound in both solution and, by extension, solid states. The carboxylic acid functional group makes it both a hydrogen bond donor and acceptor. nih.gov

In solution, this compound can form hydrogen-bonded self-dimers. cas.cz However, its interaction with strong proton acceptors, such as n-butylamine, leads to the formation of a more stable ion-pair hydrogen-bonded complex. cas.cz The formation of this complex has been confirmed through spectroscopic studies. Infrared (IR) spectroscopy of a mixture of this compound and n-butylamine in solvents like benzene (BEN) and o-dichlorobenzene (oDCB) provides clear evidence of proton transfer. researchgate.netcas.cz

Key spectral changes observed include:

The disappearance of the C=O stretching vibration of the isolated acid (around 1740 cm⁻¹).

The emergence of new bands around 1595 cm⁻¹, which correspond to the C-O stretching vibrations of the carboxylate group (COO⁻).

The diminishing of the N-H stretching band of butylamine (B146782) (at 3384 cm⁻¹).

These spectral shifts confirm the formation of the ion-pair CH₃CHFCOO⁻…NH₃But⁺ in both solvents. researchgate.netcas.cz Further evidence from NMR spectroscopy indicates that the intermolecular complex with n-butylamine is stronger than the this compound dimer. cas.cz In the complex, the O-H bond elongates while the N-H bond shortens, signifying the proton transfer characteristic of an ion-pair hydrogen bond. researchgate.net

Solvent Effects on Ion-Pair Complex Stability

The stability of hydrogen-bonded complexes is typically expected to decrease as the polarity of the solvent increases. scilit.comresearchgate.net This is because the electrostatic energy of the complex is inversely proportional to the dielectric constant of the solvent. cas.cz However, studies on the ion-pair complex between this compound and n-butylamine have shown a contradictory and unexpected trend. researchgate.netscilit.com

Research demonstrates that the binding free energy (ΔG), a measure of complex stability, of the CH₃CHFCOO⁻…NH₃But⁺ ion-pair complex increases with greater solvent polarity. researchgate.netcas.cz This phenomenon is attributed to a significant charge transfer between the constituent subsystems of the complex. researchgate.netscilit.com In contrast, the this compound dimer behaves as expected, showing destabilization as solvent polarity increases. cas.cz

The stability of the ion-pair complex was investigated in solvents of varying polarity, such as benzene (BEN), o-dichlorobenzene (oDCB), and acetonitrile (B52724) (ACN). researchgate.netcas.cz Molecular dynamics simulations and experimental data from NMR spectroscopy have quantified this trend. researchgate.netresearchgate.net

The table below presents the calculated binding free energy (ΔG) for the this compound…n-butylamine ion-pair complex in different solvents, illustrating the increase in stability with solvent polarity.

| Solvent | Dielectric Constant (ε) | Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Benzene (BEN) | 2.3 | Value not explicitly stated in provided text, but lower than oDCB |

| o-Dichlorobenzene (oDCB) | 9.9 | Value not explicitly stated in provided text, but higher than BEN |

| Acetonitrile (ACN) | 37.5 | 14.4 (at 750 K) |

Table 1: Calculated binding free energy of the this compound…n-butylamine ion-pair complex in various solvents. The increasing ΔG value correlates with increased complex stability in more polar solvents. Data sourced from molecular dynamics simulations. researchgate.net

Conversely, the binding free energy for the this compound dimer was calculated to be 7.9 kcal/mol in benzene and 9.9 kcal/mol in o-dichlorobenzene, though this appears to be an anomaly in the provided text as it suggests greater stability in the more polar solvent, contradicting the statement that the dimer destabilizes as polarity increases. researchgate.netcas.cz The primary and unexpected finding remains the stabilization of the ion-pair complex in polar media, challenging conventional understanding of solvation dynamics for such systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Fluoropropionic acid. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the carbon framework and the arrangement of protons in this compound.

In the ¹H NMR spectrum, the protons of the methyl group (CH₃) and the methine proton (CH) exhibit distinct signals. The methyl protons typically appear as a doublet of doublets due to coupling with both the adjacent methine proton and the fluorine atom. The methine proton signal is a quartet of doublets, resulting from coupling to the methyl protons and the fluorine atom.

The ¹³C NMR spectrum provides information about the carbon environments. Due to the molecule's asymmetry, three distinct carbon signals are expected. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons, causing them to appear at characteristic downfield positions. The carboxyl carbon (COOH) appears at the most downfield position, followed by the carbon bonded to fluorine (CHF), and finally the methyl carbon (CH₃). The coupling between the fluorine and carbon atoms (J-coupling) can also be observed, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.6 (dd) | 17.0 (d) | Doublet of doublets (¹H), Doublet (¹³C) |

| CHF | 5.1 (qd) | 88.0 (d) | Quartet of doublets (¹H), Doublet (¹³C) |

| COOH | 11.5 (s) | 172.0 (s) | Singlet |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes quartet, 's' denotes singlet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for characterizing organofluorine compounds like this compound. huji.ac.il The ¹⁹F nucleus is 100% abundant and has a spin of ½, resulting in sharp and well-resolved signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. In a typical ¹⁹F NMR spectrum, the signal for the fluorine in this compound appears as a doublet of quartets due to coupling with the adjacent methine proton and the three methyl protons. The wide chemical shift range of ¹⁹F NMR allows for clear distinction from other fluorine-containing compounds. huji.ac.il The precise chemical shift and coupling constants are invaluable for confirming the identity and purity of the compound. spectrabase.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for identifying its metabolites.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com This precision allows for the determination of the exact molecular formula of this compound (C₃H₅FO₂), which has a theoretical exact mass of 92.027358 g/mol . spectrabase.com By comparing the experimentally measured mass to the theoretical mass, HRMS can unequivocally confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to identify metabolites of this compound in complex biological samples. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of the parent compound is selected and then fragmented into smaller, characteristic product ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. By comparing the fragmentation patterns of potential metabolites to that of the parent compound and by analyzing the mass shifts, it is possible to identify the chemical modifications that have occurred during metabolism. This technique is crucial for understanding the biotransformation pathways of this compound. escholarship.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of this compound from various matrices.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used. In GC, the volatile this compound or its derivatized form is separated based on its boiling point and interaction with a stationary phase. cerealsgrains.orgchromforum.org HPLC separates the compound based on its polarity and interaction with a packed column. researchgate.net

For enantioselective separation of the chiral this compound, specialized chiral stationary phases are used in both GC and HPLC. researchgate.net This is particularly important in pharmacological and toxicological studies, as the different enantiomers can exhibit distinct biological activities.

Quantification is typically achieved using a detector that responds to the concentration of the analyte, such as a flame ionization detector (FID) in GC or an ultraviolet (UV) or mass spectrometry detector in HPLC. By using a calibration curve prepared with known concentrations of a standard, the amount of this compound in a sample can be accurately determined.

Table 2: Common Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Detector | Application |

| Gas Chromatography (GC) | Various polar and non-polar columns | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification in environmental and biological samples |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18), Chiral columns | Ultraviolet (UV), Mass Spectrometry (MS) | Quantification and enantioselective separation |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds. While a complete spectrum is unique to the molecule and serves as a "fingerprint," key absorptions are indicative of its carboxylic acid and alkyl fluoride (B91410) structure. docbrown.info

The most prominent and characteristic absorption bands expected in the IR spectrum of this compound are:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the O-H group in a carboxylic acid and is due to strong intermolecular hydrogen bonding, which forms dimers in the liquid or solid state. docbrown.info

C-H Stretch (Alkyl): Strong, sharp absorptions will appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methine groups. libretexts.org

C=O Stretch (Carbonyl): A very strong and sharp absorption band will be present in the range of 1725-1700 cm⁻¹. This intense peak is characteristic of the carbonyl group in a saturated aliphatic carboxylic acid. docbrown.info

C-O Stretch and O-H Bend: The fingerprint region (below 1500 cm⁻¹) will contain several complex vibrations. Bands corresponding to the C-O stretching and O-H in-plane bending vibrations are expected between 1300 cm⁻¹ and 1200 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is typically observed in the 1100-1000 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

The absence or presence of these key bands allows for the confirmation of the carboxylic acid functionality and the alkyl fluoride component of the this compound molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Strong, Very Broad |

| Alkyl C-H | Stretching | 3000 - 2850 | Strong, Sharp |

| Carbonyl C=O | Stretching | 1725 - 1700 | Strong, Sharp |

| Carboxylic Acid C-O | Stretching | 1300 - 1200 | Medium |

| Alkyl Fluoride C-F | Stretching | 1100 - 1000 | Strong |

Biological and Biomedical Research Applications

Mechanism of Action in Biological Systems

As an analog of propionic acid, 2-Fluoropropionic acid is postulated to interact with key metabolic enzymes and pathways. While direct research on this compound is limited, the known functions of short-chain fatty acids (SCFAs) provide a framework for understanding its potential biological activities.

Short-chain fatty acids are known to be actively metabolized by the body. Propionic acid, for instance, is absorbed in the gut and transported to the liver, where it is converted to propionyl-CoA. This intermediate can then enter central metabolic pathways. It is plausible that this compound could similarly be recognized by acyl-CoA synthetases, the enzymes responsible for this activation step, although the presence of the fluorine atom may alter the kinetics and efficiency of this process. The resulting 2-fluoro-propionyl-CoA could then potentially interact with downstream enzymes in fatty acid metabolism.

Propionyl-CoA, derived from propionic acid, is a key metabolic intermediate that can be converted to succinyl-CoA and subsequently enter the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production. nih.gov This anaplerotic role is crucial for replenishing TCA cycle intermediates. As an analog, this compound, if converted to its CoA derivative, could potentially influence the TCA cycle. However, the fluorine substitution might also lead to inhibitory effects on certain enzymes within the cycle.

Furthermore, SCFAs like acetate (B1210297) serve as precursors for fatty acid synthesis. nih.gov Propionic acid has been shown to inhibit the synthesis of fatty acids in the liver. creative-proteomics.com It is therefore conceivable that this compound could exert similar regulatory effects on fatty acid synthesis, potentially through allosteric regulation of key enzymes or by altering substrate availability.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory process by mediating the production of prostaglandins. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Given that many NSAIDs are derivatives of propionic acid, the inhibitory potential of this compound itself against COX isoforms is of interest.

While some fatty acids have been shown to exhibit inhibitory activity against COX enzymes, with some even showing selectivity for COX-2, specific data on the IC50 values and differential inhibition of COX-1 and COX-2 by this compound are not extensively documented in publicly available research. nih.gov The anti-inflammatory properties of drugs derived from this compound suggest that the core structure contributes to COX inhibition, but the precise inhibitory profile of the parent molecule requires further investigation. The general principle behind the development of more selective COX-2 inhibitors is to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. nih.gov

Inhibition Profiles against Cyclooxygenase (COX) Enzymes

Role in Medicinal Chemistry and Drug Design

The primary and most well-documented role of this compound in the biomedical field is as a key structural motif in the design and synthesis of fluorinated pharmaceuticals, particularly NSAIDs.

The introduction of a fluorine atom into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target. This compound serves as a crucial building block for a class of NSAIDs known as "profens."

Flurbiprofen, a well-known NSAID, is a prime example of a 2-arylpropionic acid derivative where the propionic acid moiety is fluorinated. nih.gov The synthesis of optically active 2-aryl-2-fluoropropionic acids has been a subject of considerable research, as these compounds can act as non-epimerizable mimics of traditional 2-arylpropionic acid NSAIDs. nih.gov The presence of the fluorine atom at the chiral center can prevent the in vivo metabolic chiral inversion that is observed with some profens, where the less active R-enantiomer is converted to the more active S-enantiomer. This stereochemical stability can lead to a more predictable pharmacokinetic and pharmacodynamic profile.

The development of new synthetic methodologies to produce derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid continues to be an active area of research, with the aim of creating novel anti-inflammatory agents with improved efficacy and safety profiles. nih.gov

Impact on Pharmacokinetics and Metabolism (e.g., Half-Life, Volume of Distribution)

The pharmacokinetic profile of this compound, particularly its radiolabeled form 2-¹⁸F-Fluoropropionic acid (¹⁸F-FPA), has been primarily characterized through in vivo biodistribution studies in animal models. These studies indicate that the compound is very hydrophilic, a property confirmed by its low octanol-water partition coefficient (logP) values, which range from -3.08 to -2.89 across a physiologically relevant pH range of 6.4 to 8.4. nih.gov

Once administered intravenously, the distribution of ¹⁸F-FPA remains notably constant for at least four hours. nih.gov Significant accumulation is observed in tumors, with high activity also present in the heart, brain, and blood. nih.govsnmjournals.org The primary route of clearance for ¹⁸F-FPA is through the urinary system, as evidenced by high tracer activity in the bladder. nih.gov An important metabolic feature is its stability against in-vivo defluorination; studies show low bone uptake, which would otherwise be an indicator of free ¹⁸F-fluoride being released from the parent molecule. snmjournals.org While specific calculations for biological half-life and volume of distribution are not detailed in the primary research, the sustained retention in tumors over a 4-hour period suggests a favorable effective half-life for imaging applications. nih.gov

Prevention of Unwanted Metabolite Formation (e.g., α-hydroxylated metabolite)

The strategic placement of a fluorine atom on the alpha-carbon (the carbon atom adjacent to the carboxylic acid group) in this compound is a key design feature that enhances its metabolic stability. In drug design and tracer development, fluorination at a metabolically susceptible position is a common strategy to block enzymatic action, particularly oxidation by cytochrome P450 enzymes. chemrxiv.org This modification can prevent the formation of unwanted metabolites. For carboxylic acids like propionic acid, metabolism can involve hydroxylation at the α-position. The presence of a highly electronegative and strongly bonded fluorine atom at this position sterically and electronically hinders such metabolic pathways. chemrxiv.org

Research on ¹⁸F-FPA supports this principle, demonstrating its stability in vivo. snmjournals.org Specifically, studies have noted that ¹⁸F-FPA shows no significant evidence of defluorination after administration, a common pathway of metabolic degradation for other fluorinated compounds. snmjournals.orgnih.gov This stability ensures that the molecule remains intact, which is critical for its role as a tracer, as the detected signal accurately reflects the distribution of the parent compound rather than its metabolites.

Potential as Antifungal Agents through Fluorinated Fatty Acid Preparation

This compound serves as a precursor in the synthesis of 2-fluoro fatty acids, a class of compounds investigated for their antifungal properties. chemicalbook.com Fatty acids and their derivatives are known to possess broad-spectrum antimicrobial activity, and fluorination can modulate their biological effects. researchgate.netmdpi.com The mechanism of action for antifungal fatty acids often involves the disruption of the fungal cell membrane, leading to increased fluidity and leakage of essential intracellular components. researchgate.net By using this compound as a building block, researchers can create longer-chain fatty acids that incorporate the unique properties of the fluorine atom, potentially enhancing their efficacy or altering their specificity against pathogenic fungi. chemicalbook.com

Modulation of Neutrophil Chemotaxis and Degranulation

Currently, there is a lack of specific research in the scientific literature detailing the direct effects of this compound on the modulation of neutrophil chemotaxis and degranulation. While studies have been conducted on structurally related compounds, such as propionic acid and 2-chloropropionic acid, which have shown to influence neutrophil functions like superoxide (B77818) generation and reactive oxygen species formation, these findings cannot be directly extrapolated to this compound. nih.govnih.gov Therefore, the specific role of this compound in neutrophil modulation remains an uninvestigated area.

Applications in Medical Imaging

Development as ¹⁸F-Labeled PET Tracers

This compound has been successfully developed into an ¹⁸F-labeled positron emission tomography (PET) tracer, known as 2-¹⁸F-Fluoropropionic acid or ¹⁸F-FPA. nih.govnih.gov The hypothesis behind its use is that it may act as an acetate mimic, allowing it to be taken up by cells with altered lipid metabolism, a hallmark of many cancers. nih.govsnmjournals.org The synthesis of ¹⁸F-FPA has been achieved with a decay-corrected radiochemical yield of 44%, starting from a methyl-2-bromopropionate precursor. nih.gov The relatively long 110-minute half-life of the fluorine-18 (B77423) isotope makes ¹⁸F-FPA more practical for clinical use compared to carbon-11 (B1219553) labeled tracers like ¹¹C-acetate, as it does not require an on-site cyclotron. nih.gov

Imaging of Prostate Cancer and other Tumor Types

¹⁸F-FPA has shown significant promise as a PET imaging agent for prostate cancer. nih.gov Small-animal PET studies have demonstrated that ¹⁸F-FPA can effectively delineate both androgen-dependent and androgen-independent prostate tumor xenografts, producing high tumor-to-background contrast. nih.govnih.gov In comparative studies using mice with CWR22rv1 prostate xenografts, ¹⁸F-FPA showed superior performance and better tumor delineation than the most common clinical PET tracer, ¹⁸F-FDG. nih.gov

Biodistribution studies have provided quantitative data on tracer uptake. In mice with CWR22rv1 xenografts, tumor uptake of ¹⁸F-FPA was high and sustained over several hours. nih.govnih.gov Research has also explored its potential in other cancers, including breast cancer models. researchgate.net

The following tables summarize key findings from biodistribution studies of ¹⁸F-FPA in mouse models.

Table 1: Tumor Uptake of ¹⁸F-FPA in CWR22rv1 Xenografts Over Time Data represents the percentage of the injected dose per gram of tissue (%ID/g). Data sourced from Pillarsetty, N. et al., J Nucl Med, 2009. nih.gov

| Time Point | Mean Tumor Uptake (%ID/g) | Standard Deviation |

|---|---|---|

| 1 Hour | 5.52 | ± 0.35 |

| 2 Hours | 5.53 | ± 0.42 |

| 3 Hours | 5.74 | ± 0.54 |

Table 2: Comparison of ¹⁸F-FPA and ¹⁴C-Acetate in CWR22rv1 Xenografts at 1 Hour Post-Injection Data sourced from Pillarsetty, N. et al., J Nucl Med, 2009. nih.govnih.gov

| Tracer | Mean Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

|---|---|---|

| ¹⁸F-FPA | 7.08 ± 0.80 | 1.94 |

Correlation with Fatty Acid Synthase (FASN) Expression

Current scientific literature does not establish a direct correlation between this compound and the expression of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids. mdpi.com Its expression is often upregulated in various cancer cells to meet the high demand for lipids required for membrane biosynthesis, energy storage, and signaling molecules. researchgate.netmdpi.com Research into FASN expression is extensive, particularly in oncology, where it is considered a therapeutic target. mdpi.com Studies have linked FASN expression to various signaling pathways, such as the PI3K/AKT/mTOR pathway, and metabolic conditions like obesity and type 2 diabetes. nih.govnih.gov However, specific studies investigating the effect of this compound on FASN gene or protein expression are not available in the reviewed literature.

Biotransformation and Enzymatic Defluorination Studies

The biotransformation of this compound is a significant area of research, primarily focusing on its enzymatic degradation by microorganisms. This process is crucial for environmental bioremediation, as organofluorine compounds can be persistent pollutants. The central step in this transformation is the cleavage of the highly stable carbon-fluorine (C-F) bond, a reaction catalyzed by specific enzymes known as dehalogenases.

Microbial degradation of this compound serves as a pathway for its detoxification and utilization as a carbon source by certain bacteria. Engineered strains of Pseudomonas putida, for example, can be grown on this compound. The degradation process involves the enzymatic cleavage of the C-F bond, which results in the stoichiometric release of fluoride (B91410) ions (F⁻) into the surrounding medium.

In laboratory settings, P. putida engineered to express a defluorinase enzyme has been shown to consume one enantiomer of this compound completely, leading to a high concentration of released fluoride, with yields reaching up to 50 mM. researchgate.net This release of inorganic fluoride is a direct indicator of the compound's degradation. The initial step is the conversion of this compound into lactate (B86563) and a fluoride ion, which allows the bacterium to use the resulting lactate for its metabolic needs.

The enzymatic breakdown of this compound is primarily carried out by two main types of enzymes: 2-haloacid dehalogenases and fluoroacetate (B1212596) dehalogenase (FAcD).

L-2-Haloacid Dehalogenases (HADs): These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond in S-2-haloalkanoic acids. mdpi.com While historically known to act on chlorinated, brominated, and iodinated compounds, recent research has identified several L-2-haloacid dehalogenases capable of breaking the more stable C-F bond. mdpi.com These enzymes are highly stereospecific, acting only on the (S)-enantiomer of 2-haloacids. mdpi.com The reaction they catalyze is the hydrolysis of (S)-2-Fluoropropionic acid to produce (R)-lactic acid, a hydrogen ion, and a fluoride ion.

Fluoroacetate Dehalogenase (FAcD): This enzyme is particularly effective at cleaving the C-F bond. FAcD utilizes a catalytic triad (B1167595) (Asp-His-Asp) to facilitate a two-step SN2 mechanism. In this process, a catalytic aspartate residue performs a nucleophilic attack on the carbon atom bonded to the fluorine, leading to the formation of an enzyme-ester intermediate and the release of the fluoride ion. This intermediate is then hydrolyzed by a water molecule, releasing the final product and regenerating the enzyme. The kinetic parameters for the defluorination of this compound by FAcD have been experimentally determined, demonstrating the enzyme's efficiency.

| Parameter | Value | Source |

|---|---|---|

| kcat (Turnover Number) | 330 ± 60 min-1 | nih.gov |

| KM (Michaelis Constant) | 6.12 ± 0.13 mM | nih.gov |

A key feature of the enzymatic dehalogenation of this compound is its stereoselectivity. L-2-haloacid dehalogenases exclusively process the (S)-enantiomer of the substrate. The catalytic reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism inherently involves an attack by the nucleophile (an aspartate residue in the enzyme's active site) from the side opposite to the leaving group (the fluorine atom). The result of this backside attack is an inversion of the stereochemical configuration at the chiral center. Consequently, the dehalogenation of (S)-2-Fluoropropionic acid yields (R)-lactic acid. This high degree of stereospecificity is a hallmark of these enzymes and is valuable in biotechnological applications for producing optically pure compounds.

While some microorganisms can use this compound as a sole carbon and energy source, its degradation can also occur through cometabolism. Cometabolism is the process where microbes degrade a compound that they cannot use as a primary energy source, requiring the presence of another growth-supporting substrate. For instance, bacteria growing on a primary carbon source like glucose may express enzymes that fortuitously degrade other compounds like this compound. nih.gov

Integrated treatment strategies are being developed to enhance the degradation of persistent organofluorine compounds. One such approach involves enzyme engineering to improve the catalytic efficiency and substrate range of dehalogenases. By modifying the active site of enzymes like FAcD, researchers aim to create variants that can degrade a wider array of fluorinated pollutants, including those that are more complex than this compound. This "integrated approach" combines computational screening with in vitro testing to accelerate the development of powerful biocatalysts for environmental remediation.

The enzymatic degradation of this compound results in the release of inorganic fluoride into the cytoplasm of the microbe, which is toxic. This fluoride accumulation induces significant cellular stress, impacting microbial growth and metabolism. The toxic effects of intracellular fluoride include the inhibition of essential enzymes, particularly those in glycolysis like enolase, and the disruption of the proton-motive force across the cell membrane.

Microbes growing on this compound exhibit clear signs of fluoride stress. Studies with Pseudomonas putida have shown that, compared to growth on non-fluorinated analogues, growth on this compound leads to longer lag phases, slower growth rates, and a significantly reduced growth yield.

| Parameter | Observation | Source |

|---|---|---|

| Growth Yield | Diminished by 41% compared to growth on D-lactic acid | researchgate.net |

| Time to Stationary Phase | Increased to 78 hours (compared to 8 hours for lactate with NaF) | researchgate.net |

| Cell Morphology | Noticeable changes observed | researchgate.net |

To counteract this toxicity, microorganisms have evolved fluoride tolerance mechanisms. The primary defense is the active export of fluoride ions out of the cell. This is accomplished by specific fluoride export proteins, such as Fluc (or CrcB) channels, which are a widespread mechanism for fluoride resistance in bacteria. These mechanisms are crucial for enabling microbes to survive and function while metabolizing organofluorine compounds.

Environmental Fate and Agrochemistry Research

Environmental Persistence and Degradation Pathways

The environmental persistence of 2-Fluoropropionic acid is dictated by the robust nature of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, making the compound generally resistant to degradation compared to its non-fluorinated analogue, propionic acid. Research into its environmental fate centers on microbial and abiotic processes that can cleave this bond.

Biodegradability Assays and Defluorination Monitoring

The biodegradation of fluorinated organic compounds is a significant area of environmental research, as these compounds can be persistent pollutants. The primary mechanism for the biological breakdown of compounds like this compound is enzymatic defluorination.

While specific, comprehensive biodegradability assays for this compound are not extensively detailed in publicly available literature, the potential for its degradation can be inferred from studies on related compounds and enzyme classes. A key group of enzymes, the 2-haloacid dehalogenases (HADs), are known to catalyze the cleavage of carbon-halogen bonds in short-chain haloalkanoic acids. frontiersin.org Some L-2-haloacid dehalogenases have been identified that are capable of defluorination, which is noteworthy as naturally occurring enzymes that can break the C-F bond are relatively rare. nih.gov These enzymes operate via a hydrolytic mechanism, replacing the fluorine atom with a hydroxyl group to produce lactate (B86563) and a free fluoride (B91410) ion. mdpi.comnih.gov The effectiveness of these enzymes is highly structure-dependent. For instance, a study screening various short-chain fluorinated carboxylic acids (FCAs) with activated sludge communities found that degradation is highly specific to the fluorination pattern. nih.govillinois.edu While this compound was not among the tested compounds, the study revealed that compounds with fluorine on the beta-carbon (C3) were more susceptible to aerobic degradation than those with fluorine on the alpha-carbon (C2). nih.govillinois.eduacs.org This suggests that this compound may exhibit significant persistence in typical aerobic environments.

Monitoring of defluorination typically involves measuring the release of fluoride ions (F⁻) into the surrounding medium over time using an ion-selective electrode. The disappearance of the parent compound is concurrently tracked using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Microbial Defluorination Potential of Short-Chain Fluorinated Carboxylic Acids

| Compound | Position of Fluorine | Observed Aerobic Defluorination | Potential Enzymatic Pathway |

|---|---|---|---|

| This compound | α-carbon | Expected to be low based on structural analogues | L-2-haloacid dehalogenase |

| 3,3,3-Trifluoropropionic acid | β-carbon | High (nearly complete) | β-defluorination mechanisms |

| Fluoroacetate (B1212596) | α-carbon | Documented | Fluoroacetate dehalogenase |

Influence of Structural Fluorination on Microbial β-Oxidation

β-oxidation is the primary metabolic pathway for breaking down fatty acids. For propionic acid (a three-carbon fatty acid), the pathway is slightly different from that of long-chain fatty acids but is a well-understood microbial process. frontiersin.orgnih.gov It typically involves activation to Propionyl-CoA, followed by carboxylation and rearrangement to Succinyl-CoA, which can then enter the Krebs cycle. An alternative pathway involves the β-oxidation of propionyl-CoA to acryloyl-CoA. nih.gov

The presence of a fluorine atom on the alpha-carbon (C2) of propionic acid is expected to significantly influence this process. The high electronegativity of fluorine and the strength of the C-F bond can act as a metabolic block. Enzymes such as acyl-CoA dehydrogenase, which catalyze the initial dehydrogenation step in β-oxidation, may be unable to process the fluorinated substrate effectively. The fluorine atom can sterically hinder the enzyme's active site or alter the electronic properties of the molecule, preventing the reaction from proceeding.

While direct studies on the microbial β-oxidation of this compound are scarce, research on the metabolism of radiolabeled (¹⁸F) fatty acids in mice provides some insight. This research suggests that odd-numbered fluorinated fatty acids ultimately metabolize to β-fluoropropionic acid, which then undergoes dehalogenation. This contrasts with even-numbered fluorinated fatty acids, which metabolize to fluoroacetic acid. This indicates that the position of the fluorine atom dictates the metabolic fate, with dehalogenation being a key step for fluoropropionates. However, it is crucial to note that these findings are from mammalian systems and may not directly translate to microbial pathways.

Role as Precursors in Agrochemical Synthesis

This compound is a valuable chiral building block in the synthesis of more complex, biologically active molecules, particularly in the agrochemical industry. chemicalbook.com The introduction of a fluorine atom can significantly alter a molecule's properties, often leading to enhanced efficacy, greater metabolic stability, and improved binding to target enzymes. epa.gov

Synthesis of Herbicides, Fungicides, and Insecticides

The primary use of this compound in agrochemistry is as a starting material for creating active ingredients that feature a fluorinated propionate (B1217596) moiety.

Herbicides: A notable example is the synthesis of Indaziflam, a modern herbicide used for pre-emergence grass and broadleaf weed control. The synthesis involves the cyclization of an indanylamine derivative with the methyl ester of this compound under basic conditions. The presence of the fluorinated side chain is crucial for the herbicidal activity of the final molecule. Other propionic acid derivatives, such as Fenoprop, have historically been used as herbicides, demonstrating the utility of the propionic acid scaffold in this class of agrochemicals. wikipedia.org

Fungicides: this compound is used to prepare 2-fluoro fatty acids, which have been shown to exhibit antifungal properties. chemicalbook.com It serves as a precursor for more complex fungicide molecules. The strategy often involves combining the 2-fluoropropionate group with other toxophoric groups, such as pyrazoles or thiadiazoles, to create novel compounds with enhanced fungicidal activity against a range of plant pathogens. nih.govrudn.runih.gov

Insecticides: While specific examples of commercial insecticides derived directly from this compound are not prominent in the literature, the incorporation of fluorinated alkyl groups is a common strategy in modern insecticide design. nih.govmdpi.com The principles used in herbicide and fungicide synthesis, where this compound provides a key structural element, are applicable to the development of new insecticides targeting various insect pests.

Development of Novel Halogenated Agrochemicals

The development of new agrochemicals is increasingly reliant on the strategic use of halogenation, with fluorine playing a particularly important role. epa.gov Approximately 81% of agrochemicals launched since 2010 contain halogen atoms. The small size and high electronegativity of fluorine allow it to act as a "super-hydrogen," modifying a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its size.

This compound serves as a key intermediate in this context. It provides a straightforward method for introducing a chiral, monofluorinated propionyl group into a larger molecule. This is part of a broader trend in agrochemical discovery that moves towards more complex, often chiral, active ingredients to achieve higher target specificity and reduce off-target effects. frontiersin.org The use of precursors like this compound is central to building these sophisticated molecules and exploring new chemical spaces in the ongoing search for safer and more effective crop protection solutions. nottingham.ac.uk

Structure-Activity Relationships in Environmental Contexts

The relationship between the chemical structure of this compound and its behavior in the environment, including its fate and potential as an agrochemical, is a critical area of study. The introduction of a fluorine atom into the propionic acid backbone significantly alters its physicochemical properties, which in turn influences its persistence, degradation, and biological activity. Understanding these structure-activity relationships is essential for predicting the environmental impact and potential applications of this and related halogenated compounds in agriculture.

Research into halogenated aliphatic acids has shown that the type of halogen atom is a key determinant of their environmental behavior. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally leads to greater stability and resistance to degradation compared to carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. This increased stability can result in longer environmental persistence for fluorinated compounds.

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the soil. In the case of 2-halopropionic acids, the rate and extent of biodegradation are heavily influenced by the halogen present. Soil microorganisms possess enzymes called dehalogenases that can cleave the carbon-halogen bond, initiating the degradation process. However, the efficiency of these enzymes varies with the halogen. Generally, the C-Cl and C-Br bonds are more readily cleaved by microbial dehalogenases than the highly stable C-F bond. This suggests that this compound would likely exhibit greater persistence in the soil compared to its chlorinated and brominated analogs. Studies on related compounds have shown that microbial degradation of 2,2-dichloropropionic acid occurs in various soils, mediated by a range of bacteria and fungi. nih.gov